molecular formula C8H7BrF2O B1469664 4-Bromo-2-(difluoromethyl)-1-methoxybenzene CAS No. 1261512-49-5

4-Bromo-2-(difluoromethyl)-1-methoxybenzene

Cat. No.: B1469664
CAS No.: 1261512-49-5
M. Wt: 237.04 g/mol
InChI Key: ICCUJGHZHVIYDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-methoxybenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Synthesis

4-Bromo-2-(difluoromethyl)-1-methoxybenzene can be used as a precursor in the synthesis of chiral liquid crystals. These crystals are developed through reactions with various arylaldehydes and phenylboronic acids, resulting in compounds with varying mesogenic properties. The nature of the substituent on the phenyl ring significantly influences these properties (Bertini et al., 2003).

Synthesis of Sterically Protected Compounds

It's instrumental in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atoms. The electronic perturbation of its p-methoxy group in the system has been indicated through spectroscopic analysis (Toyota et al., 2003).

Radical Cyclisation

This compound is also used in selective radical cyclisation processes. It's involved in the conversion of propargyl bromoethers to tetrahydrofuran derivatives, catalyzed by electrogenerated nickel(I) tetramethylcyclam, resulting in high yields of these derivatives (Esteves et al., 2007).

Catalyst in Epoxide Cleavage

In the field of organic chemistry, it acts as a catalyst for the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This process is significant for its high yield and regioselectivity under neutral conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

Environmental Analysis

This compound has been identified in environmental studies, particularly in the marine troposphere. Research on bromochloromethoxybenzenes, which includes this compound, indicates a mix of biogenic and anthropogenic origins, offering insights into atmospheric chemistry (Führer & Ballschmiter, 1998).

Molecular Conformation Study

Its molecular structure is studied for understanding weak intramolecular hydrogen bonding and crystal packing. Such studies are crucial for the development of new materials with specific molecular orientations and interactions (Cheng, 2008).

Electrolyte Additive in Lithium-Ion Batteries

Research has been conducted on its application as a bi-functional electrolyte additive in lithium-ion batteries. The additive can form a polymer film at high voltages, providing overcharge protection and enhancing the thermal stability of the batteries, without affecting normal cycle performance (Zhang Qian-y, 2014).

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCUJGHZHVIYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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